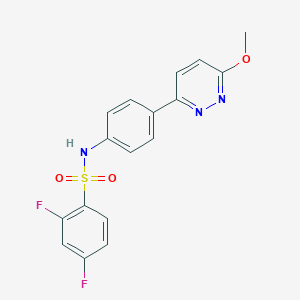
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The resulting intermediate is then reacted with a sulfonamide derivative under suitable conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
-
Step 1: Preparation of the Aryl Halide
- The aryl halide can be prepared by halogenation of the corresponding aromatic compound using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Step 2: Suzuki–Miyaura Coupling Reaction
- The aryl halide is then coupled with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or ethanol).
化学反应分析
Types of Reactions
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Amines, thiols, halogenating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted aromatic compounds with new functional groups
科学研究应用
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored as a potential therapeutic agent for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
-
Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the formulation of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
-
Binding to Enzymes
- Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
-
Interacting with Receptors
- Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.
-
Altering Gene Expression
- Influencing the expression of specific genes, leading to changes in protein synthesis and cellular function.
相似化合物的比较
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
-
N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
-
2,4-difluoro-N-(4-(pyridazin-3-yl)phenyl)benzenesulfonamide
- Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
-
This compound derivatives
- Various derivatives with different substituents can be synthesized to explore structure-activity relationships and optimize biological activity.
属性
IUPAC Name |
2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-25-17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBPKVARPJDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
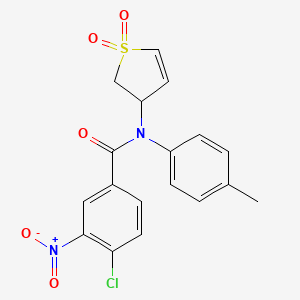
![7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2714764.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)
![4-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2714774.png)

![5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2714778.png)
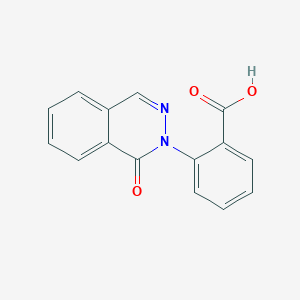
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)
![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)
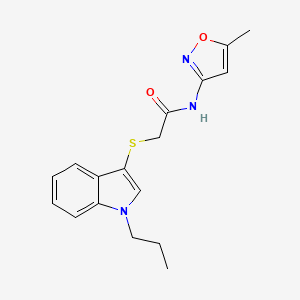
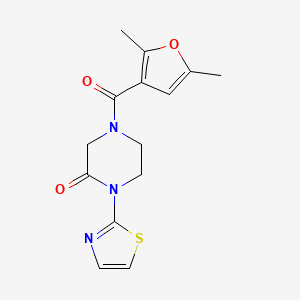

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
